2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide
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Overview
Description
2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide is a complex organic compound that features a thiopyran ring, an amino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide typically involves multi-step organic reactions. One common method involves the reaction of tetrahydro-2H-thiopyran with an appropriate amine to form the intermediate, which is then further reacted with a propanamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid
- 4-Aminotetrahydropyran
- methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
Uniqueness
Compared to similar compounds, 2-Amino-3-(((tetrahydro-2H-thiopyran-2-yl)methyl)amino)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C9H19N3OS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-amino-3-(thian-2-ylmethylamino)propanamide |
InChI |
InChI=1S/C9H19N3OS/c10-8(9(11)13)6-12-5-7-3-1-2-4-14-7/h7-8,12H,1-6,10H2,(H2,11,13) |
InChI Key |
RYRDZOBTAMASFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)CNCC(C(=O)N)N |
Origin of Product |
United States |
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